3,4,5-Triethoxybenzoylacetonitrile

Description

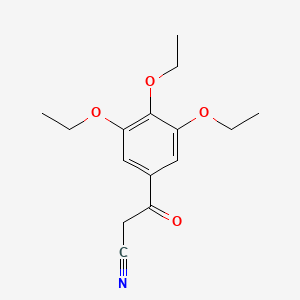

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGPLDFRLKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640877 | |

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267880-91-1 | |

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-Triethoxybenzoylacetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, starting from the readily available precursor, gallic acid. This document details the requisite chemical transformations, experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound is logically approached through a three-step sequence. This pathway is designed for efficiency and relies on well-established chemical transformations. The core strategy involves:

-

Per-Ethylation: Introduction of the ethyl groups onto the gallic acid backbone.

-

Acyl Chloride Formation: Activation of the carboxylic acid for the subsequent C-C bond formation.

-

Acylation of Acetonitrile: Formation of the target β-ketonitrile via a nucleophilic attack.

The overall logical flow of the synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Detailed Synthesis Pathway and Experimental Protocols

The chemical pathway involves the conversion of gallic acid through two key intermediates to yield the final product.

Caption: Overall chemical synthesis pathway from gallic acid.

Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid

This initial step involves the complete ethylation of the phenolic hydroxyl groups and the carboxylic acid of gallic acid, followed by selective hydrolysis of the resulting ester to liberate the target carboxylic acid. Diethyl sulfate serves as a robust and effective ethylating agent for this transformation.[1][2]

Experimental Protocol:

-

Dissolution and Basification: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1 mole of gallic acid (3,4,5-trihydroxybenzoic acid) in an aqueous solution of sodium hydroxide (4 moles).[3]

-

Ethylation: Cool the solution in an ice bath. Add diethyl sulfate (4 moles) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours to ensure complete ethylation.

-

Ester Hydrolysis: Cool the reaction mixture. Add an additional 2 moles of sodium hydroxide and reflux for another 2-3 hours to hydrolyze the ethyl 3,4,5-triethoxybenzoate intermediate.

-

Isolation and Purification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. The 3,4,5-Triethoxybenzoic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

| Parameter | Value | Reference |

| Starting Material | Gallic Acid | [3] |

| Reagents | Diethyl Sulfate, Sodium Hydroxide, HCl | [1] |

| Solvent | Water | |

| Reaction Temp. | 0-10 °C (addition), then 100 °C (reflux) | |

| Reaction Time | 8 - 10 hours (total) | |

| Typical Yield | 75 - 85% | Analogous Reactions |

| Purity | >98% (after recrystallization) | Analogous Reactions |

Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is a standard reagent for this purpose, often used with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[4][5]

Experimental Protocol:

-

Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add 1 mole of 3,4,5-Triethoxybenzoic acid and suspend it in dry toluene (approx. 4 mL per gram of acid).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., 0.01 mole equivalent). Subsequently, add thionyl chloride (1.2 mole equivalents) dropwise at room temperature.

-

Reaction: After the initial effervescence subsides, heat the mixture to 80 °C and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).[4]

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting 3,4,5-Triethoxybenzoyl chloride is often obtained as an oil or low-melting solid and can be used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Triethoxybenzoic Acid | |

| Reagents | Thionyl Chloride, N,N-Dimethylformamide | [4] |

| Solvent | Toluene | [4] |

| Reaction Temp. | 80 °C | [4] |

| Reaction Time | 1 - 2 hours | [4] |

| Typical Yield | >95% (crude) | [5] |

| Purity | Used directly in the next step |

Step 3: Synthesis of this compound

This final step involves the formation of the β-ketonitrile via the acylation of the acetonitrile anion with the previously synthesized acyl chloride. This type of reaction is a classic method for constructing carbon-carbon bonds.[6][7][8][9]

Experimental Protocol:

-

Anion Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mole equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add dry acetonitrile (1.1 mole equivalents) dropwise, allowing for the evolution of hydrogen gas. Stir the resulting slurry at 0 °C for 30 minutes.

-

Acylation: Dissolve the crude 3,4,5-Triethoxybenzoyl chloride (1 mole) in anhydrous THF and add it dropwise to the acetonitrile anion suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

| Parameter | Value | Reference |

| Starting Materials | 3,4,5-Triethoxybenzoyl Chloride, Acetonitrile | |

| Reagents | Sodium Hydride (NaH), HCl | [6] |

| Solvent | Tetrahydrofuran (THF) | [8] |

| Reaction Temp. | 0 °C to Room Temperature | |

| Reaction Time | 3 - 5 hours | |

| Typical Yield | 60 - 75% | [8][9] |

| Purification | Flash Column Chromatography | [8] |

References

- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. provost.utsa.edu [provost.utsa.edu]

- 9. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triethoxybenzoylacetonitrile, a substituted aromatic ketone, belongs to the class of benzoylacetonitriles. This class of compounds is recognized for its utility as building blocks in the synthesis of a variety of heterocyclic systems and other complex organic molecules. The presence of the β-ketonitrile moiety provides multiple reaction sites, making it a versatile intermediate in medicinal chemistry and material science. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and presents a logical workflow for such analysis.

Physicochemical Properties

The experimental data for this compound is not extensively covered in publicly available literature. The following tables summarize key identifiers and predicted physicochemical properties for this compound.

Table 1: Identifiers and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile | N/A |

| CAS Number | 267880-91-1 | [1] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Synonyms | Benzenepropanenitrile, 3,4,5-triethoxy-β-oxo-; 3-Oxo-3-(3,4,5-triethoxy-phenyl)-propionitrile; 3,4,5-TRIETHOXY-BETA-OXO-BENZENEPROPANENITRILE | [1] |

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 430.8 ± 45.0 °C | [1] |

| Density | 1.098 ± 0.06 g/cm³ | [1] |

| pKa | 7.96 ± 0.14 | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration, which helps in elucidating the molecular structure.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for quantification.

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis).

-

Procedure:

-

A standard solution of the compound is prepared at a known concentration in a suitable solvent.

-

The HPLC system is equilibrated with the mobile phase (a mixture of solvents like acetonitrile and water).

-

A specific volume of the sample solution is injected onto the column (e.g., a C18 reverse-phase column).

-

The compound is separated based on its affinity for the stationary and mobile phases.

-

The retention time and peak area are recorded. Purity is assessed by the presence of a single major peak.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound.

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum is recorded, showing the molecular ion peak and fragmentation patterns, which confirm the molecular weight and can provide structural information.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or isolated compound such as this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information in the public domain regarding the specific biological activities or associated signaling pathways for this compound. However, the broader class of benzoylacetonitrile derivatives has been explored in medicinal chemistry for various applications. Further research would be required to elucidate any potential biological roles of this specific compound.

References

3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide for Researchers

CAS Number: 267880-91-1

Disclaimer: Scientific literature and public data on 3,4,5-Triethoxybenzoylacetonitrile (CAS 267880-91-1) are exceptionally limited. This guide has been compiled to provide a comprehensive overview based on available chemical supplier information and extrapolated data from structurally analogous compounds, particularly those containing a 3,4,5-trimethoxyphenyl moiety. The experimental protocols and potential biological activities described herein are hypothetical and should be treated as such. All researchers should conduct their own validation studies.

Core Compound Properties

This compound is a multifaceted organic compound characterized by a central benzene ring substituted with three ethoxy groups and a benzoylacetonitrile side chain. This unique structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 267880-91-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.32 g/mol | [1][3] |

| Synonyms | 3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | [1][2] |

| Physical Appearance | Solid (predicted) | General Knowledge |

| Solubility | Predicted to be soluble in common organic solvents like ethanol and acetone, with low solubility in water. | General Knowledge |

Hypothetical Synthesis Protocol

While no specific synthesis for this compound has been published, a plausible and efficient method would be a Claisen condensation reaction. This reaction is a well-established method for forming carbon-carbon bonds and is particularly useful for the synthesis of β-keto esters and related compounds.[5][6]

The proposed synthesis would involve the reaction of a 3,4,5-triethoxy-substituted acetophenone with a cyanide source, such as ethyl cyanoacetate, in the presence of a strong base.

Reaction: 3,4,5-Triethoxyacetophenone + Ethyl Cyanoacetate → this compound

Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation: To a solution of 3,4,5-triethoxyacetophenone in an anhydrous solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) as the base.

-

Reaction: Slowly add ethyl cyanoacetate to the mixture at room temperature. The reaction is then typically stirred for several hours to ensure completion.

-

Workup: The reaction is quenched by the careful addition of a dilute acid, such as hydrochloric acid (HCl), to neutralize the base.

-

Extraction: The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been documented. However, the structurally related 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in a variety of biologically active compounds, including those with anticancer and antimitotic properties.[1][2][3][7] Compounds bearing this motif have been shown to interact with various cellular targets, including tubulin and multiple oncogenic kinases.[3][7]

Given these precedents, it is plausible that this compound could serve as a precursor or scaffold for the development of novel therapeutic agents. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of its trimethoxy analogs.

Caption: Hypothetical signaling pathway targeted by 3,4,5-triethoxy derivatives.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties.

-

Biological Screening: A broad-based biological screening of this compound and its derivatives to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, and antimicrobial effects.

-

Medicinal Chemistry: The use of this compound as a scaffold for the synthesis of new chemical entities with optimized biological activity and drug-like properties.

-

Materials Science: Exploration of the potential for this compound and its derivatives in the development of novel organic materials, leveraging the electronic properties of the substituted aromatic system.

Conclusion

This compound is a chemical compound with untapped potential. While current knowledge is limited, its structural features suggest that it could be a valuable building block for the development of new pharmaceuticals and functional materials. The hypothetical synthesis and biological pathways outlined in this guide are intended to provide a foundation and stimulus for future research into this intriguing molecule. It is imperative that the scientific community undertakes a thorough investigation to fully elucidate the properties and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 3,4,5-Triethoxybenzoylacetonitrile

An In-depth Technical Guide on 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic β-ketonitrile. This class of compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document provides a comprehensive overview of the molecular structure, predicted spectroscopic data, a representative synthetic protocol, and the potential biological relevance of this compound, based on data from structurally analogous compounds.

Molecular Structure and Identifiers

The consists of a benzene ring substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile substituent at the 1 position.

| Identifier | Value |

| IUPAC Name | 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile |

| CAS Number | 267880-91-1 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| Canonical SMILES | CCOC1=C(C=C(C=C1OCC)C(=O)CC#N)OCC |

| InChI | InChI=1S/C15H19NO4/c1-4-18-13-9-11(15(17)8-10-16)12(19-5-2)7-14(13)20-6-3/h7,9H,4-6,8H2,1-3H3 |

| InChIKey | FZJFLJDBVDRHSP-UHFFFAOYSA-N |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 | s | 2H | Ar-H |

| ~ 4.15 | q | 4H | Ar-O-CH₂ -CH₃ (at C3 and C5) |

| ~ 4.10 | q | 2H | Ar-O-CH₂ -CH₃ (at C4) |

| ~ 3.90 | s | 2H | -CO-CH₂ -CN |

| ~ 1.45 | t | 6H | Ar-O-CH₂-CH₃ (at C3 and C5) |

| ~ 1.40 | t | 3H | Ar-O-CH₂-CH₃ (at C4) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.

| Chemical Shift (δ) ppm | Assignment |

| ~ 188 | C =O |

| ~ 153 | Ar-C -O (C3, C5) |

| ~ 145 | Ar-C -O (C4) |

| ~ 128 | Ar-C (C1) |

| ~ 116 | C ≡N |

| ~ 108 | Ar-C H (C2, C6) |

| ~ 70 | Ar-O-C H₂-CH₃ (C4) |

| ~ 65 | Ar-O-C H₂-CH₃ (C3, C5) |

| ~ 30 | -CO-C H₂-CN |

| ~ 15 | Ar-O-CH₂-C H₃ (C3, C4, C5) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 2260-2240 | Medium | C≡N stretch |

| ~ 1680 | Strong | C=O stretch (aromatic ketone) |

| ~ 1580, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250-1000 | Strong | C-O stretch (aryl ether) |

Experimental Protocols: Synthesis

A general and widely used method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with acetonitrile.[5][6][7] The following is a representative protocol adapted for the synthesis of the title compound.

Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile → this compound

Materials:

-

Ethyl 3,4,5-triethoxybenzoate

-

Acetonitrile (dry)

-

Sodium ethoxide

-

Toluene (dry)

-

Hydrochloric acid (concentrated)

-

Water

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).

-

Add dry acetonitrile (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may become viscous.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully add water to the reaction mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.

-

Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.

-

For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

Potential Biological Relevance and Signaling Pathways

While there is no specific literature on the biological activity of this compound, the core chemical moieties suggest potential areas for investigation.

Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a range of biological activities, including:

-

Anti-inflammatory properties: Some benzoylacetonitriles have been shown to attenuate microglia and encephalitogenic T cell activation, suggesting potential applications in autoimmune disorders like multiple sclerosis.[8]

-

Antimicrobial, antineoplastic, and antiviral activities: The benzoylacetonitrile framework is a key component in various heterocyclic compounds with demonstrated biological efficacy.[9]

3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-known pharmacophore present in several classes of bioactive compounds:

-

Anticancer activity: Compounds bearing the 3,4,5-trimethoxyphenyl group, such as combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multi-target cytotoxic agents.

-

Cardioprotective and neuroprotective effects: The 3,4,5-trihydroxystilbene (resveratrol) and its derivatives, which share a similar substitution pattern, are known for their antioxidant and protective effects on various cell types.[11]

Given these precedents, this compound could be a valuable candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of action could potentially involve the modulation of inflammatory pathways or interference with cytoskeletal dynamics.

Logical Workflow and Pathway Diagrams

As no specific signaling pathways for this compound have been elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical relationship of the key steps in its preparation.

Caption: Synthetic pathway for this compound.

References

- 1. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR [m.chemicalbook.com]

- 2. Benzonitrile, 3,4,5-trimethoxy- [webbook.nist.gov]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. 3,4,5-Trimethoxybenzonitrile 95 1885-35-4 [sigmaaldrich.com]

- 5. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of Benzoylacetonitrile [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol (3,5,4′-trihydroxystilbene) and its properties in oral diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 3,4,5-Triethoxybenzoylacetonitrile, a compound of interest in synthetic and medicinal chemistry. Due to the absence of experimentally recorded spectra in public databases, this document leverages predictive models based on established spectroscopic principles to offer a detailed characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the benzoylacetonitrile core, and the ethoxy groups. The electron-donating nature of the triethoxy substituents on the benzene ring influences the chemical shift of the aromatic protons, while the methylene protons adjacent to the carbonyl and cyano groups are expected to appear as a singlet in a region typical for such activated methylenes.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~7.20 | Singlet | - | 2H |

| -CH₂-CN | ~4.20 | Singlet | - | 2H |

| -O-CH₂- (para) | ~4.15 | Quartet | ~7.0 | 2H |

| -O-CH₂- (meta) | ~4.10 | Quartet | ~7.0 | 4H |

| -CH₃ (para) | ~1.45 | Triplet | ~7.0 | 3H |

| -CH₃ (meta) | ~1.40 | Triplet | ~7.0 | 6H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show signals for all unique carbon atoms in this compound. The carbon chemical shifts are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbonyl and cyano carbons are expected at the downfield end of the spectrum, while the aliphatic carbons of the ethoxy groups will appear upfield.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| Ar-C (C-1) | ~125 |

| Ar-C (C-3, C-5) | ~153 |

| Ar-C (C-4) | ~158 |

| Ar-C (C-2, C-6) | ~108 |

| C≡N | ~115 |

| -CH₂-CN | ~30 |

| -O-CH₂- (para) | ~65 |

| -O-CH₂- (meta) | ~64 |

| -CH₃ (para) | ~15 |

| -CH₃ (meta) | ~14 |

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. The nitrile and carbonyl stretches are expected to be prominent and sharp.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2250 | C≡N | Stretching |

| ~1680 | C=O (ketone) | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1250-1000 | C-O (ether) | Stretching |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of ethoxy groups and other characteristic cleavages.

| m/z | Proposed Fragment |

| 291 | [M]⁺ (Molecular Ion) |

| 262 | [M - C₂H₅]⁺ |

| 246 | [M - OC₂H₅]⁺ |

| 218 | [M - C₂H₅ - C₂H₄O]⁺ |

| 190 | [M - 2(C₂H₅) - H]⁺ |

| 165 | [C₉H₉O₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr pellet) : Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition :

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Electron Ionization (EI) : For volatile and thermally stable compounds, use a direct insertion probe or a gas chromatography (GC) inlet.

-

Electrospray Ionization (ESI) : For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition :

-

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to achieve good ionization efficiency and fragmentation.

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized or isolated compound.

This guide provides a foundational set of predicted spectral data for this compound. While these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for obtaining such experimental data.

Navigating the Solubility Landscape of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triethoxybenzoylacetonitrile is a substituted aromatic nitrile with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various common solvents is critical for its effective use in reaction chemistry, purification, formulation, and analytical characterization. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a comprehensive experimental protocol for determining its solubility. Due to the limited publicly available solubility data for this specific compound, this guide also presents a generalized workflow for solubility assessment, a crucial step in early-stage drug development and chemical research.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development. This compound, with its unique arrangement of ethoxy and benzoylacetonitrile moieties, presents a specific solubility profile that dictates its handling and application. This document aims to provide a foundational understanding of this compound's solubility characteristics.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Predicted Boiling Point | 430.8 ± 45.0 °C | [1] |

| Predicted Density | 1.098 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 7.96 ± 0.14 | [1] |

The presence of three ethoxy groups and a nitrile group suggests that this compound is a relatively non-polar molecule, which would imply better solubility in organic solvents compared to aqueous media. The predicted pKa indicates it is a very weak acid.

Experimental Protocol for Solubility Determination

The absence of specific solubility data necessitates a standardized experimental approach to quantify the solubility of this compound in a range of common solvents. The following protocol outlines a general and robust method for this purpose.

Materials and Equipment

-

This compound (solid, high purity)

-

A selection of common solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the filtered sample solutions into the HPLC system under the same conditions.

-

Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

For any new chemical entity, including this compound, a systematic approach to solubility assessment is crucial. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the comprehensive solubility assessment of a new chemical entity.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a framework for its determination and application. The outlined experimental protocol offers a standardized method for researchers to generate reliable solubility data in various common solvents. The provided workflow for solubility assessment serves as a valuable tool for scientists and drug development professionals in systematically characterizing new chemical entities. The generation and dissemination of such fundamental data are crucial for accelerating research and development efforts involving this and other novel compounds.

References

An In-depth Technical Guide to 3,4,5-Triethoxybenzoylacetonitrile: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoylacetonitrile, a substituted benzoylacetonitrile with potential applications in chemical synthesis and drug discovery. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, this guide outlines a plausible and robust synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical principles and analogous compounds. The synthesis involves a three-step process commencing from the readily available gallic acid: (1) Fischer esterification to produce ethyl gallate, (2) Williamson ether synthesis for the triethoxylation of the aromatic ring, and (3) a final Claisen condensation to yield the target molecule. This document serves as a practical resource for researchers interested in the synthesis and utilization of this compound and related compounds.

Introduction

Benzoylacetonitrile and its derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and pharmacologically active molecules. The presence of both a keto and a nitrile group provides multiple reaction sites for further chemical transformations. The 3,4,5-trialkoxy substitution pattern is a common feature in a number of bioactive compounds, often imparting favorable pharmacokinetic properties. This guide focuses specifically on the 3,4,5-triethoxy derivative, providing a detailed roadmap for its preparation and characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from gallic acid (3,4,5-trihydroxybenzoic acid).

Overall Synthetic Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Fischer Esterification of Gallic Acid to Ethyl Gallate

The first step involves the esterification of the carboxylic acid group of gallic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Figure 2: Experimental workflow for the synthesis of Ethyl Gallate.

Step 2: Williamson Ether Synthesis of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate

The three phenolic hydroxyl groups of ethyl gallate are then etherified using an ethylating agent such as diethyl sulfate in the presence of a base. This reaction is a classic Williamson ether synthesis.[1]

Figure 3: Experimental workflow for the synthesis of Ethyl 3,4,5-Triethoxybenzoate.

Step 3: Claisen Condensation to this compound

The final step is a Claisen condensation of ethyl 3,4,5-triethoxybenzoate with acetonitrile using a strong base, such as sodium hydride, to yield the target β-ketonitrile.[2][3]

Figure 4: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl Gallate (Ethyl 3,4,5-trihydroxybenzoate)

Materials:

-

Gallic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of gallic acid (1 equivalent) in absolute ethanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl gallate.

-

The product can be further purified by recrystallization from water or an ethanol-water mixture.

Synthesis of Ethyl 3,4,5-Triethoxybenzoate

Materials:

-

Ethyl gallate

-

Diethyl sulfate[5]

-

Anhydrous potassium carbonate

-

Acetone or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve ethyl gallate (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (4-5 equivalents) to the solution.

-

To this stirred suspension, add diethyl sulfate (3.5-4 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

-

Ethyl 3,4,5-triethoxybenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

-

To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 3,4,5-triethoxybenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Gentle heating may be required to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench with dilute hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Gallic Acid | Ethyl Gallate | Ethyl 3,4,5-Triethoxybenzoate | This compound |

| CAS Number | 149-91-7 | 831-61-8 | 6313-34-4 | 267880-91-1 |

| Molecular Formula | C₇H₆O₅ | C₉H₁₀O₅ | C₁₅H₂₂O₅ | C₁₅H₁₉NO₄ |

| Molecular Weight | 170.12 g/mol | 198.17 g/mol | 282.33 g/mol | 277.32 g/mol |

| Appearance | White to pale fawn crystalline solid | White to off-white crystalline powder | Data not available | Data not available |

| Melting Point | 251 °C (decomposes) | 151-154 °C | Data not available | Data not available (Analogous trimethoxy compound: 77-79 °C[6]) |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Soluble in water, ethanol, acetone | Soluble in ethanol, ethyl acetate | Data not available | Expected to be soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (singlet or two singlets), methylene protons of the benzoylacetonitrile core (singlet), ethoxy groups (quartet for -OCH₂- and triplet for -CH₃). |

| ¹³C NMR | Carbonyl carbon, nitrile carbon, aromatic carbons (including those attached to ethoxy groups), methylene carbon of the core, and carbons of the ethoxy groups. |

| IR Spectroscopy | C≡N stretching vibration (around 2200-2260 cm⁻¹), C=O stretching vibration (around 1680-1700 cm⁻¹), C-O-C stretching vibrations, and aromatic C-H and C=C vibrations.[7] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While historical data on its discovery is scarce, the proposed synthetic route, based on well-established organic reactions, offers a reliable method for its preparation in a laboratory setting. The detailed experimental protocols and expected analytical data will be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating further investigation into the properties and potential applications of this and related compounds. The provided workflows and diagrams offer a clear visual representation of the synthetic process, aiding in experimental planning and execution.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]

- 5. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. 3,4,5-Trimethoxyphenylacetonitrile | 13338-63-1 [chemicalbook.com]

- 7. IR _2007 [uanlch.vscht.cz]

Potential Research Areas for 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential research avenues for the novel compound 3,4,5-Triethoxybenzoylacetonitrile. While direct literature on this specific molecule is not currently available, this document extrapolates from the known chemical and biological properties of its structural analogs, namely benzoylacetonitrile and compounds bearing the 3,4,5-trialkoxybenzene moiety. We propose potential synthetic routes, outline promising areas of pharmacological investigation, and provide detailed hypothetical experimental protocols to guide future research. The primary proposed research areas include oncology, neuroinflammation, and infectious diseases, based on the established activities of related chemical scaffolds.

Introduction

The benzoylacetonitrile scaffold is a recognized pharmacophore with diverse biological activities. Similarly, the 3,4,5-trialkoxybenzene motif is present in numerous bioactive natural products and synthetic compounds, often imparting crucial interactions with biological targets. The combination of these two moieties in this compound presents a novel chemical entity with significant potential for drug discovery. This guide aims to provide a foundational roadmap for researchers interested in exploring the therapeutic promise of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely commencing from a readily available starting material such as 3,4,5-trihydroxybenzaldehyde (gallic aldehyde).

2.1. Synthesis of 3,4,5-Triethoxybenzaldehyde

The initial step involves the tri-O-ethylation of 3,4,5-trihydroxybenzaldehyde.

-

Reaction: 3,4,5-Trihydroxybenzaldehyde is reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).

-

Work-up: Following the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

2.2. Synthesis of this compound

Two primary routes are proposed for the conversion of 3,4,5-Triethoxybenzaldehyde to the target compound.

Route A: Knoevenagel Condensation

-

Reaction: This method involves the condensation of 3,4,5-Triethoxybenzaldehyde with malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and may be carried out in a solvent like ethanol or toluene, often with azeotropic removal of water.

-

Work-up: The product, an ylidene derivative, would then need to be reduced to the target benzoylacetonitrile.

Route B: From Benzoyl Chloride

-

Step 1: Oxidation to 3,4,5-Triethoxybenzoic Acid: The 3,4,5-Triethoxybenzaldehyde is first oxidized to the corresponding benzoic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

-

Step 2: Formation of 3,4,5-Triethoxybenzoyl Chloride: The benzoic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Step 3: Acylation of Malononitrile: The 3,4,5-Triethoxybenzoyl chloride is reacted with the carbanion of malononitrile (generated using a base like sodium hydride) to yield the final product.

Potential Research Areas and Experimental Protocols

Based on the known biological activities of structurally related compounds, we propose the following areas of investigation for this compound.

3.1. Oncology: Antiproliferative and Cytotoxic Activity

Compounds containing the 3,4,5-trimethoxyphenyl group have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization. It is plausible that the triethoxy analog will exhibit similar properties.

3.1.1. Proposed Signaling Pathway for Investigation

Figure 1: Proposed mechanism of anticancer activity.

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-231 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the media with the prepared compound dilutions and incubate for 72 hours.

-

Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

3.2. Neuroinflammation: Modulation of Microglial and T-Cell Activation

Benzoylacetonitrile derivatives have been shown to possess neuro-immunomodulatory effects, making them potential candidates for treating autoimmune diseases like multiple sclerosis.

3.2.1. Proposed Experimental Workflow

An In-depth Technical Guide to 3,4,5-Triethoxybenzoylacetonitrile and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-triethoxybenzoylacetonitrile and its analogs, a class of compounds with significant potential in medicinal chemistry, particularly as tyrosine kinase inhibitors. While direct experimental data on the triethoxy derivative is limited in publicly available literature, this guide extrapolates its likely synthesis, properties, and biological activities based on the well-documented chemistry and pharmacology of its structural relatives, primarily the trimethoxy and hydroxylated analogs. This document details synthetic routes, outlines key experimental protocols for biological evaluation, and presents quantitative data for analogous compounds to inform future research and development efforts. Furthermore, it visualizes relevant signaling pathways and experimental workflows to provide a clear conceptual framework for researchers in the field.

Introduction

Benzoylacetonitrile derivatives belong to a broad class of compounds known as tyrphostins, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1] PTKs are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[1] Dysregulation of PTK activity is a hallmark of many diseases, including various forms of cancer. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a prominent target in cancer therapy due to its frequent overexpression and mutation in malignant tumors.[2][3]

The 3,4,5-trisubstituted benzoyl moiety is a key pharmacophore in many potent tyrosine kinase inhibitors.[4] While analogs with trimethoxy and trihydroxy substitutions have been extensively studied, the 3,4,5-triethoxy derivative represents a logical next step in structure-activity relationship (SAR) studies, potentially offering altered pharmacokinetic and pharmacodynamic properties. This guide aims to provide a foundational resource for the synthesis and evaluation of this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound can be logically approached through established methods for preparing related benzoylacetonitriles, primarily the Claisen condensation and the Knoevenagel condensation.

Proposed Synthetic Pathway via Claisen Condensation

A common and effective method for the synthesis of benzoylacetonitriles is the Claisen condensation of an appropriate ethyl benzoate with acetonitrile in the presence of a strong base.[1]

Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid The precursor, 3,4,5-triethoxybenzoic acid, can be synthesized from the readily available gallic acid through Williamson ether synthesis.

Step 2: Esterification to Ethyl 3,4,5-Triethoxybenzoate The synthesized 3,4,5-triethoxybenzoic acid is then esterified to its ethyl ester, for example, by reacting with ethanol in the presence of a catalytic amount of strong acid.

Step 3: Claisen Condensation The final step involves the Claisen condensation of ethyl 3,4,5-triethoxybenzoate with acetonitrile using a strong base like sodium ethoxide or sodium methoxide.[1]

A proposed workflow for this synthesis is depicted below:

Caption: Proposed synthesis of this compound.

Alternative Synthetic Pathway via Knoevenagel Condensation

An alternative and widely used method for generating similar structures is the Knoevenagel condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malononitrile.[5][6]

Step 1: Synthesis of 3,4,5-Triethoxybenzaldehyde The synthesis would begin with the preparation of 3,4,5-triethoxybenzaldehyde, likely from 3,4,5-trihydroxybenzaldehyde (syringaldehyde) via Williamson ether synthesis.

Step 2: Knoevenagel Condensation The resulting 3,4,5-triethoxybenzaldehyde is then condensed with malononitrile, often catalyzed by a weak base such as piperidine or ammonium acetate, to yield 2-(3,4,5-triethoxybenzylidene)malononitrile.[5][7] While this product is an analog, subsequent chemical modifications would be necessary to arrive at this compound.

Biological Activity and Mechanism of Action

Anticipated Biological Activity

Based on extensive research on analogous compounds, this compound is anticipated to exhibit inhibitory activity against protein tyrosine kinases, particularly EGFR.[8] The 3,4,5-trimethoxyphenyl group is a known pharmacophore that contributes to the binding of small molecules to the ATP-binding pocket of EGFR.[4] The replacement of methoxy groups with ethoxy groups may influence the compound's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.

Mechanism of Action: EGFR Signaling Pathway Inhibition

EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., Epidermal Growth Factor, EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that promote cell proliferation, survival, and migration.[2]

Inhibitors like this compound are expected to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

Caption: EGFR signaling pathway and point of inhibition.

Quantitative Data for Analogs

| Compound/Analog | Target/Cell Line | Activity Type | Value | Reference |

| 2-(3,4,5-trimethoxybenzylidene)malononitrile | Aedes aegypti larvae | Larvicidal | Low activity | [5] |

| Substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | B1647 (AML) | Cytotoxicity | Varies with substitution | [4] |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | T. cruzi (epimastigote) | IC50 | 28.21 ± 5.34 µM | [9][10] |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | T. cruzi (trypomastigote) | IC50 | 47.02 ± 8.70 µM | [9] |

| Tyrphostin A9 (BMN scaffold with di-tert-butylphenol) | r5-LO_WT | IC50 | 0.80 µM | [11] |

| Tyrphostin A9 (BMN scaffold with di-tert-butylphenol) | PMNL | IC50 | 1.1 µM | [11] |

| AG18 (Tyrphostin) | r5-LO_WT | IC50 | ~1 µM | [11] |

| AG82 (Tyrphostin) | r5-LO_WT | IC50 | ~1 µM | [11] |

Detailed Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is adapted from procedures for the synthesis of benzylidenemalononitrile derivatives.[5][6]

-

Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (e.g., 3,4,5-triethoxybenzaldehyde) (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (e.g., 10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold solvent, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol for MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][12][13][14]

-

Cell Seeding: Seed cells (e.g., A431, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for a cell-free kinase assay to determine the direct inhibitory effect of a compound on EGFR.[15][16][17][18][19]

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Assay Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the EGFR kinase. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value.

Conclusion

This compound and its analogs represent a promising area for the development of novel tyrosine kinase inhibitors. Based on the extensive data available for structurally similar compounds, it is reasonable to hypothesize that these molecules will exhibit significant anticancer activity through the inhibition of key signaling pathways such as the EGFR pathway. This technical guide provides a foundational framework for the synthesis and biological evaluation of these compounds. The detailed experimental protocols and compiled data for analogs offer a valuable starting point for researchers aiming to explore this chemical space. Further investigation is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile.

References

- 1. Synthesis routes of Benzoylacetonitrile [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 15. rsc.org [rsc.org]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 19. promega.com.cn [promega.com.cn]

Navigating the Uncharted: A Technical Guide to the Safety and Handling of 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,4,5-Triethoxybenzoylacetonitrile is a novel compound with limited publicly available safety and toxicological data. This guide has been compiled using information from structurally similar compounds, namely 3,4,5-Trimethoxybenzonitrile and other aromatic nitriles. It is imperative that this compound be handled with extreme caution by trained professionals in a controlled laboratory setting. A comprehensive, substance-specific risk assessment should be conducted prior to any use.

Executive Summary

This technical guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for this compound. Due to the absence of specific data for this compound, this document relies on extrapolated information from close structural analogs. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for handling and disposal are provided, alongside mandatory visualizations of a potential biological signaling pathway and a general laboratory safety workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound with the highest degree of safety.

Hazard Identification and Classification

The hazard profile of this compound is inferred from the safety data for 3,4,5-Trimethoxybenzonitrile. The presence of the nitrile group suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.

Table 1: Inferred Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Toxic to aquatic life with long lasting effects.[1] |

Pictograms:

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 3,4,5-Trimethoxyphenylacetonitrile

| Property | Value |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 77-79 °C[2] |

| Boiling Point | Not available |

| Solubility | Not available |

Safe Handling and Storage

Given the inferred toxicity, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended, especially when handling the powder outside of a fume hood. |

Handling Procedures

-

Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: When weighing and dispensing the solid, use a spatula and work over a contained surface to prevent dispersal of dust.

-

Waste Disposal: Dispose of all waste materials in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Protocol for Safe Weighing and Solution Preparation

-

Preparation: Don appropriate PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

-

Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

-

Transfer: Gently transfer the weighed powder into a suitable reaction vessel or flask.

-

Solubilization: Add the desired solvent to the vessel and stir or sonicate until the compound is fully dissolved.

-

Cleaning: Decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol or acetone) and dispose of the cleaning materials in the hazardous waste container.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

Potential Biological Activity and Signaling Pathways

Below is a representative diagram of the IRS/PI3K/Akt signaling pathway, which may be a potential area of investigation for this compound.

Caption: Representative IRS/PI3K/Akt signaling pathway potentially modulated by structurally similar compounds.

Laboratory Safety Workflow

A systematic approach to laboratory safety is crucial when handling novel compounds. The following diagram illustrates a general workflow for ensuring a safe experimental process.

Caption: General laboratory safety workflow for handling novel chemical compounds.

Conclusion

The handling of this compound requires a proactive and informed approach to safety. While specific data is lacking, the information extrapolated from analogous compounds provides a solid foundation for risk mitigation. Researchers, scientists, and drug development professionals must exercise due diligence, adhere to the protocols outlined in this guide, and foster a culture of safety within their laboratories. As more information becomes available for this compound, this guide should be updated to reflect the most current safety and handling recommendations.

References

The Unexplored Potential of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract